Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate
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Overview
Description
Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate is a chemical compound with the molecular formula C16H26I2NO3P and a molecular weight of 565.173 g/mol . This compound is known for its unique structure, which includes iodine atoms and a phosphonate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate typically involves the reaction of diethyl phosphite with 4-[bis(2-iodoethyl)amino]benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring that all reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the phosphonate group.
Substitution: The iodine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphonic acid derivatives, while substitution reactions can yield a variety of substituted phosphonates .
Scientific Research Applications
Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate involves its interaction with molecular targets through its iodine atoms and phosphonate group. These interactions can lead to the formation of stable complexes with various biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-[bis(2-iodoethyl)amino]benzylphosphonate
- Diethyl 2,2,2-trichloro-1-(3-methylbenzoyl)aminoethylphosphonate
- Diethyl 2,2,2-trichloro-1-(2-chlorobenzoyl)aminoethylphosphonate
Uniqueness
Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate is unique due to its specific structure, which includes two iodine atoms and a phosphonate group. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
5470-45-1 |
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Molecular Formula |
C16H26I2NO3P |
Molecular Weight |
565.16 g/mol |
IUPAC Name |
4-(1-diethoxyphosphorylethyl)-N,N-bis(2-iodoethyl)aniline |
InChI |
InChI=1S/C16H26I2NO3P/c1-4-21-23(20,22-5-2)14(3)15-6-8-16(9-7-15)19(12-10-17)13-11-18/h6-9,14H,4-5,10-13H2,1-3H3 |
InChI Key |
ASPMOJZVPSLGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)C1=CC=C(C=C1)N(CCI)CCI)OCC |
Origin of Product |
United States |
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